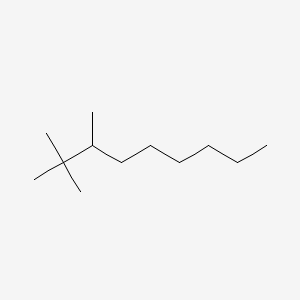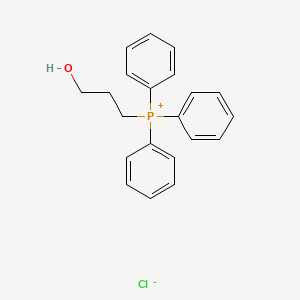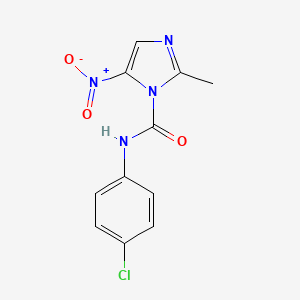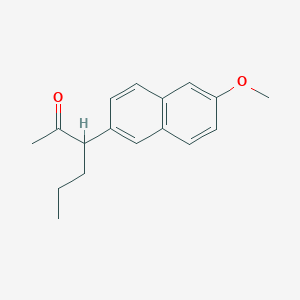
Methyl oxo(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl oxo(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . It is known for its applications in various fields of scientific research and industry.
Vorbereitungsmethoden
The synthesis of methyl oxo(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the reaction of 1-oxo-1,2,3,4-tetrahydronaphthalene with methyl acetate under specific conditions. One method involves adding the compound to a solution of 2N hydrochloric acid and methanol, protecting it with argon, and reacting at 60°C for 0.5 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Analyse Chemischer Reaktionen
Methyl oxo(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, methanol, and other organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrochloric acid and methanol can yield different derivatives based on the reaction time and temperature .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties and interactions with biological systems. In industry, it can be used in the production of various chemical products and materials .
Wirkmechanismus
The mechanism of action of methyl oxo(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Generally, it may interact with enzymes or receptors, leading to changes in cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
Methyl oxo(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can be compared with similar compounds such as 1-oxo-1,2,3,4-tetrahydronaphthalene and its derivatives. These compounds share similar structural features
Eigenschaften
CAS-Nummer |
57763-56-1 |
|---|---|
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
methyl 2-oxo-2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate |
InChI |
InChI=1S/C13H12O4/c1-17-13(16)12(15)10-7-6-8-4-2-3-5-9(8)11(10)14/h2-5,10H,6-7H2,1H3 |
InChI-Schlüssel |
XDAVYSFOCVKRDF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=O)C1CCC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[amino-(4-methylphenyl)methylidene]benzamide](/img/structure/B14627570.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid](/img/structure/B14627584.png)
![Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14627585.png)
![2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B14627590.png)


![2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14627606.png)

![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)




